molecular formula C10H15BClFN2O2 B8206426 (2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride

(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride

Cat. No.: B8206426
M. Wt: 260.50 g/mol
InChI Key: LAEBCKYTRYAZPV-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient handling of organolithium reagents and the subsequent electrophilic quenching to produce the desired boronic acid derivative . The use of continuous flow reactors ensures better control over reaction parameters and enhances the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride is unique due to the combination of the boronic acid group, fluorine atom, and piperazine ring. This combination enhances its reactivity and allows for a broader range of applications in various fields .

Properties

IUPAC Name

(2-fluoro-5-piperazin-1-ylphenyl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2.ClH/c12-10-2-1-8(7-9(10)11(15)16)14-5-3-13-4-6-14;/h1-2,7,13,15-16H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEBCKYTRYAZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N2CCNCC2)F)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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